molecular formula C24H22N4O5 B2801192 3,4,5-trimethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide CAS No. 1797067-90-3

3,4,5-trimethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Cat. No. B2801192
CAS RN: 1797067-90-3
M. Wt: 446.463
InChI Key: SBBWVKRUMOKZIY-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-trimethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

Research has focused on the design and synthesis of compounds with oxadiazole derivatives for anticancer evaluation. For instance, Ravinaik et al. (2021) synthesized a series of compounds evaluated against various cancer cell lines, showing significant anticancer activity. These compounds, including oxadiazole derivatives, demonstrated moderate to excellent efficacy in inhibiting cancer cell growth, highlighting the potential of similar structures in cancer therapy Ravinaik et al., 2021.

Antimicrobial and Antifungal Effects

Compounds containing oxadiazole rings have been synthesized and evaluated for their antimicrobial and antifungal activities. Nayak et al. (2016) explored new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, showing promising lead molecules with significant antitubercular activity against Mycobacterium tuberculosis Nayak et al., 2016.

Analgesic and Anti-inflammatory Activities

The synthesis of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring structures has been associated with potent analgesic and anti-inflammatory activities. Dewangan et al. (2016) reported that such derivatives showed enhanced activity compared to other compounds, indicating the potential for developing new therapeutic agents Dewangan et al., 2016.

Materials Science Applications

In the realm of materials science, particularly in the development of OLEDs, compounds featuring oxadiazole structures have been utilized. Zhang et al. (2016) designed iridium(III) complexes bearing oxadiazol-substituted amide ligands for highly efficient green phosphorescent OLEDs with low efficiency roll-off. Such materials contribute to the advancement of display and lighting technologies Zhang et al., 2016.

Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds or enzymes.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-30-19-12-17(13-20(31-2)22(19)32-3)24(29)26-18-7-5-4-6-16(18)14-21-27-23(28-33-21)15-8-10-25-11-9-15/h4-13H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBWVKRUMOKZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxy-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide

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